![molecular formula C8H16N2O B1472302 4-Ethyl-2-methyl-1,4-diazepan-5-one CAS No. 1515077-88-9](/img/structure/B1472302.png)
4-Ethyl-2-methyl-1,4-diazepan-5-one
Overview
Description
4-Ethyl-2-methyl-1,4-diazepan-5-one, also known as EMDP, is a chemical compound belonging to the benzodiazepine class of drugs. It is a white, crystalline powder that has been studied for its potential therapeutic applications. EMDP has been found to have a range of biochemical and physiological effects and is being investigated for its potential use in laboratory experiments.
Scientific Research Applications
4-Ethyl-2-methyl-1,4-diazepan-5-one has been studied for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. It has been found to have anxiolytic, sedative, and anticonvulsant properties, and has been investigated for its potential use in the treatment of anxiety, depression, and epilepsy. This compound has also been studied for its potential use in the treatment of substance use disorders, such as alcohol and opioid dependence. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Mechanism of Action
The exact mechanism of action of 4-Ethyl-2-methyl-1,4-diazepan-5-one is not yet fully understood. It is believed to act on the GABA-A receptor complex, which is responsible for mediating inhibitory neurotransmission in the brain. This compound is thought to bind to the GABA-A receptor and increase its affinity for the neurotransmitter GABA, resulting in an increased inhibitory effect. This increased inhibition of neuronal activity is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce anxiety-like behavior, reduce seizure activity, and reduce alcohol consumption. Additionally, this compound has been found to reduce levels of the stress hormone cortisol and to increase levels of the neurotransmitter serotonin in the brain. This compound has also been found to reduce inflammation, oxidative stress, and neurodegeneration.
Advantages and Limitations for Lab Experiments
The use of 4-Ethyl-2-methyl-1,4-diazepan-5-one in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize and can be easily scaled up for larger quantities. Additionally, this compound is relatively stable and has a long shelf life. One limitation of this compound is that it is not water-soluble, which can make it difficult to work with in laboratory experiments. Additionally, this compound is not widely available and is often difficult to obtain.
Future Directions
The potential future directions for 4-Ethyl-2-methyl-1,4-diazepan-5-one are numerous. One potential direction is to further investigate its potential therapeutic applications, such as in the treatment of anxiety, depression, and substance use disorders. Additionally, this compound could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. This compound could also be further investigated for its potential use in the treatment of epilepsy and other neurological disorders. Finally, this compound could be studied for its potential use as an anxiolytic, sedative, and anticonvulsant in humans.
properties
IUPAC Name |
4-ethyl-2-methyl-1,4-diazepan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10-6-7(2)9-5-4-8(10)11/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWMNJTKLPJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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